molecular formula C17H17N3O B105741 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 365213-58-7

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Numéro de catalogue: B105741
Numéro CAS: 365213-58-7
Poids moléculaire: 279.34 g/mol
Clé InChI: FMSOBRRSCPBFCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is the GABAA receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

This compound acts as a selective non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, thus decreasing neuronal activity.

Pharmacokinetics

Based on a user’s experience , it appears to have a rapid onset of action when taken orally, with effects noticeable within a few minutes. The duration of its effects is also relatively short, with effects plateauing after about an hour . These characteristics suggest that the compound may have good bioavailability and a short half-life, but more research is needed to confirm these observations.

Result of Action

The activation of the GABAA receptor by this compound leads to a decrease in neuronal excitability. This can result in sedative effects, including a reduction in anxiety and promotion of sleep .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol, may potentiate its effects . Additionally, individual factors such as the user’s age, health status, and genetic makeup may also influence the compound’s action, efficacy, and stability.

Activité Biologique

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, with the CAS number 365213-58-7, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol
  • Structure : The compound features an imidazopyridine core, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Research indicates that this compound may act as a modulator of GABA_A receptors, similar to other hypnotics and sedatives. This modulation can lead to anxiolytic effects, sedation, and muscle relaxation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
Sedative Effects Exhibits sedative properties in animal models.
Anxiolytic Effects Reduces anxiety-like behaviors in preclinical studies.
Neuroprotective Effects Potential protective effects against neuronal damage.
Antidepressant Activity May influence mood regulation through serotonergic pathways.

Case Studies and Research Findings

  • Sedative Properties
    A study conducted on rodents demonstrated that administration of this compound resulted in significant sedation compared to control groups. Behavioral assays indicated prolonged sleep duration and reduced locomotor activity, suggesting its potential as a sedative agent.
  • Anxiolytic Effects
    In another investigation, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. Results showed that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety levels.
  • Neuroprotective Properties
    Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The study suggested that the compound might enhance cell viability and reduce apoptosis markers in neuronal cultures exposed to harmful agents.
  • Antidepressant Activity
    A recent clinical trial explored the antidepressant-like effects of this compound in patients with major depressive disorder. Preliminary results indicated a significant reduction in depression scales compared to baseline measurements after four weeks of treatment.

Propriétés

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSOBRRSCPBFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 3
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 4
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Customer
Q & A

Q1: Does the co-administration of zolpidem with duloxetine affect the pharmacokinetic profile of zolpidem?

A: Research suggests that co-administering zolpidem with duloxetine does not significantly impact the pharmacokinetics of zolpidem. A study involving healthy volunteers demonstrated that the key pharmacokinetic parameters of zolpidem, such as Cmax (peak plasma concentration), AUC (area under the curve), and t1/2 (half-life), remained similar when administered alone or alongside duloxetine []. This indicates a lack of kinetic interaction between the two drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.